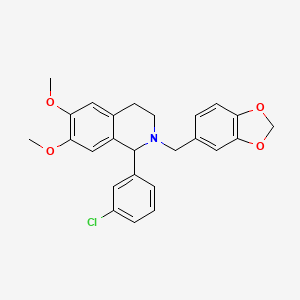![molecular formula C23H25N3O3 B4888831 N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide exerts its effects by binding to and modulating the activity of the serotonin receptor 5-HT6. This receptor is primarily expressed in the brain and is involved in the regulation of mood, cognition, and memory. By modulating the activity of this receptor, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide can affect various physiological and biochemical processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific research field and experimental conditions. In neuroscience, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been shown to improve cognitive performance and memory in animal models of Alzheimer's disease and schizophrenia. In oncology, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In immunology, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been shown to modulate the activity of immune cells and cytokine production, potentially leading to immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, well-established synthesis method, and potential applications in various research fields. However, there are also some limitations to consider, such as its relatively high cost, limited availability, and potential off-target effects.
Orientations Futures
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide is a promising compound with potential applications in various scientific research fields. Some possible future directions for research include:
- Further investigation of the mechanism of action and signaling pathways involved in the effects of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide on the serotonin receptor 5-HT6.
- Development of more selective and potent analogs of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide for specific applications.
- Investigation of the potential therapeutic applications of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide in various diseases, such as Alzheimer's disease, schizophrenia, and cancer.
- Exploration of the potential immunomodulatory effects of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide in various immune-related diseases, such as autoimmune diseases and cancer.
- Investigation of the potential side effects and toxicity of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide involves the reaction of 1-(methoxyacetyl)-4-piperidinecarboxylic acid with 3-(1H-indol-2-yl)aniline in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been shown to modulate the activity of the serotonin receptor 5-HT6, which is involved in the regulation of mood, cognition, and memory. In oncology, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been investigated for its potential anti-tumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In immunology, N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide has been studied for its potential immunomodulatory effects, as it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Propriétés
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-15-22(27)26-11-9-16(10-12-26)23(28)24-19-7-4-6-17(13-19)21-14-18-5-2-3-8-20(18)25-21/h2-8,13-14,16,25H,9-12,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEJNIGJORQAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoic acid](/img/structure/B4888771.png)

![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)


![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![2-{[3-(5-bromo-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4888824.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)